molecular formula C28H25Cl2N3OS B10911415 11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide

11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide

Cat. No.: B10911415
M. Wt: 522.5 g/mol
InChI Key: ASQFOYSHGKKDDM-UHFFFAOYSA-N
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Description

11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide is a complex organic compound belonging to the class of benzodiazepines This compound is characterized by its unique structure, which includes a dibenzo diazepine core fused with a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide typically involves multiple steps. One common approach is the Ullmann-type C–N bond-forming reaction, which uses copper iodide and 1,10-phenanthroline as catalysts . This method is efficient and yields the desired compound in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave irradiation has been explored to improve reaction times and efficiency .

Chemical Reactions Analysis

Types of Reactions

11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide is unique due to its specific structural features, such as the presence of the carbothioamide group and the dibenzo diazepine core. These features confer distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C28H25Cl2N3OS

Molecular Weight

522.5 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide

InChI

InChI=1S/C28H25Cl2N3OS/c1-28(2)15-22-25(24(34)16-28)26(19-13-12-17(29)14-20(19)30)33(23-11-7-6-10-21(23)32-22)27(35)31-18-8-4-3-5-9-18/h3-14,26,32H,15-16H2,1-2H3,(H,31,35)

InChI Key

ASQFOYSHGKKDDM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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